molecular formula C19H17NO2 B1364492 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid CAS No. 725687-84-3

6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Cat. No. B1364492
CAS RN: 725687-84-3
M. Wt: 291.3 g/mol
InChI Key: ISRKMRYQBAUEGW-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a chemical compound . It is also known as IVK/4030079, 6,8-dimethyl-2-(2-methylphenyl)cinchoninic acid, and 4-Quinolinecarboxylic acid, 6,8-dimethyl-2-(2-methylphenyl)- .


Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied . Classical synthesis protocols such as Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are often used . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse and depend on the specific substituents present . The authors claim that this method worked nicely with both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring .

Scientific Research Applications

Synthesis and Cytotoxic Activity

A study by Deady et al. (2003) focused on synthesizing derivatives of benzo[b][1,6]naphthyridines, related to 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid. These derivatives exhibited potent cytotoxic properties against various cancer cell lines, indicating potential applications in cancer research and treatment Deady, L., Rodemann, T., Zhuang, L., Baguley, B., Denny, W., Journal of Medicinal Chemistry, 2003.

Helical Structure Characterization

Jiang et al. (2003) synthesized and characterized oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, closely related to 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid. Their research revealed helical structures of these compounds, highlighting their importance in understanding molecular conformations Jiang, H., Leger, J., Dolain, C., Guionneau, P., Huc, I., Tetrahedron, 2003.

Molecular Rearrangement Studies

Research by Klásek et al. (2003) involved studying the molecular rearrangement of derivatives related to 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid. Their work contributes to the understanding of reaction mechanisms and molecular transformations in organic chemistry Klásek, A., Kořistek, K., Sedmera, P., Halada, P., Heterocycles, 2003.

Anticancer Activity and Molecular Docking Studies

Bhatt et al. (2015) explored amino and fluoro-substituted quinoline-4-carboxylic acid derivatives for their cytotoxic activity and potential as anticancer agents. Their research included molecular docking studies, providing insights into the interaction of these compounds with biological targets Bhatt, H., Agrawal, Y., Patel, M.J., Medicinal Chemistry Research, 2015.

Synthesis for Anticancer Applications

Javadi et al. (2016) synthesized a series of quinoline-4-carboxylic acid derivatives with potential as anticancer agents. Their work demonstrates the versatility of these compounds in medicinal chemistry Javadi, N.M., Azizian, J., Journal of Chemical Research, 2016.

properties

IUPAC Name

6,8-dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-11-8-13(3)18-15(9-11)16(19(21)22)10-17(20-18)14-7-5-4-6-12(14)2/h4-10H,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRKMRYQBAUEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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